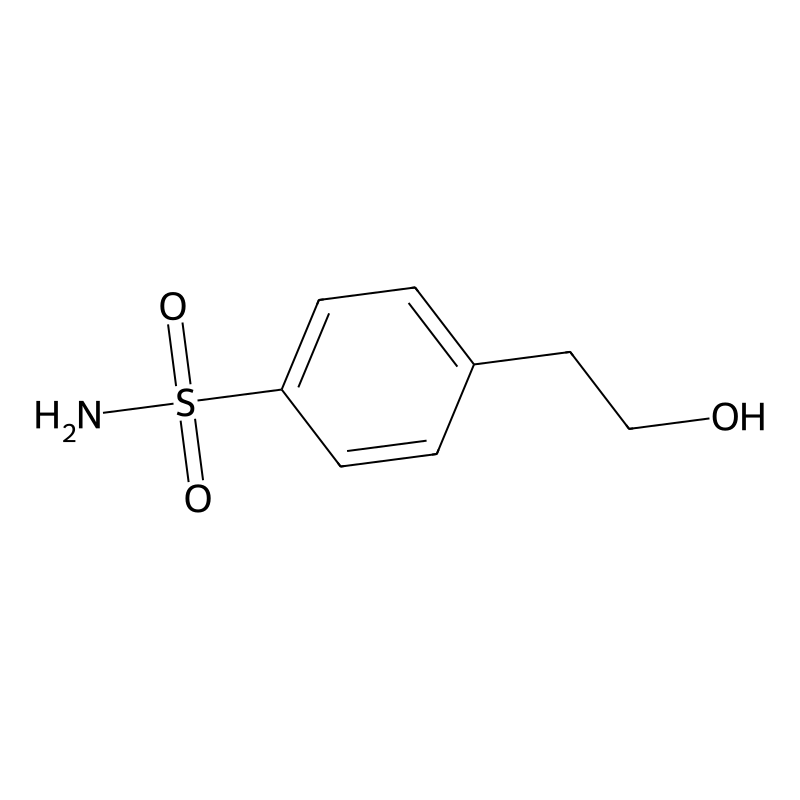

4-(2-Hydroxyethyl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(2-Hydroxyethyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a benzenesulfonamide group attached to a hydroxyethyl substituent. This compound features a sulfonamide functional group, which is known for its broad applications in medicinal chemistry, particularly as antibacterial agents and enzyme inhibitors. The chemical structure can be represented as follows:

- Chemical Formula: CHNOS

- Molecular Weight: 213.25 g/mol

The hydroxyethyl group contributes to the compound's solubility and potential interactions with biological targets, enhancing its pharmacological profile.

- Nucleophilic Substitution: The nitrogen atom in the sulfonamide can undergo nucleophilic attack by various electrophiles.

- Formation of Schiff Bases: It can react with aldehydes to form Schiff bases, which are important intermediates in organic synthesis .

- Acylation Reactions: The amino group can be acylated to form more complex derivatives, enhancing biological activity or specificity.

These reactions are crucial for modifying the compound to improve its efficacy or selectivity against specific biological targets.

The biological activity of 4-(2-Hydroxyethyl)benzenesulfonamide is primarily linked to its role as an inhibitor of various enzymes. Notably, compounds with similar structures have shown significant inhibition of lipoxygenases, which are involved in inflammatory processes. This inhibition can lead to therapeutic effects in conditions such as asthma and arthritis . Additionally, sulfonamides are known for their antibacterial properties, which may extend to this compound depending on its specific interactions with bacterial enzymes.

Several methods have been developed for synthesizing 4-(2-Hydroxyethyl)benzenesulfonamide:

- Direct Sulfonation: The starting material, 4-aminophenol, can be sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.

- Hydroxyethylation: The introduction of the hydroxyethyl group can be achieved through an alkylation reaction with 2-bromoethanol under basic conditions.

- One-Pot Synthesis: A more efficient method involves combining both steps in a single reaction vessel, allowing for the simultaneous formation of the sulfonamide and hydroxyethyl groups .

These methods highlight the versatility in synthesizing this compound and its derivatives.

4-(2-Hydroxyethyl)benzenesulfonamide has several applications:

- Pharmaceuticals: It serves as a precursor for developing new drugs targeting inflammatory diseases and infections.

- Biochemistry: Used as a tool in enzyme inhibition studies to understand enzyme mechanisms and pathways.

- Material Science: Investigated for potential use in polymer chemistry due to its functional groups that allow for further chemical modifications.

Research into the interactions of 4-(2-Hydroxyethyl)benzenesulfonamide with biological macromolecules has revealed its potential as an enzyme inhibitor. Studies have focused on its binding affinity and selectivity towards lipoxygenases and other relevant targets. Such studies are crucial for understanding how structural modifications can enhance or diminish biological activity .

Several compounds share structural similarities with 4-(2-Hydroxyethyl)benzenesulfonamide, each exhibiting unique properties and activities:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 4-Aminobenzenesulfonamide | Structure | Antibacterial | Basic amine group enhances solubility |

| 4-Methylbenzenesulfonamide | Structure | Antimicrobial | Methyl group increases lipophilicity |

| N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | Structure | Enzyme inhibitor | Methoxy group may enhance interaction with targets |

These compounds illustrate the diversity within the sulfonamide class and highlight how modifications can lead to variations in biological activity and application.

Laboratory-Scale Synthesis Protocols

Catalytic Hydrogenation Approaches

Catalytic hydrogenation provides a high-yield route to 4-(2-hydroxyethyl)benzenesulfonamide derivatives. A three-phase slurry reactor system using Raney cobalt catalysts in ethanol has demonstrated efficacy for reducing nitro intermediates to sulfonamides [5]. For example, hydrogenation of 4-nitrobenzenesulfonamide at 50–90°C under 10–15 bar H₂ pressure yields 4-aminobenzenesulfonamide, which can subsequently undergo hydroxyethylation. Kinetic studies reveal a three-step series reaction mechanism:

- Nitro group reduction: $$ \text{Ar-NO}_2 \rightarrow \text{Ar-NHOH} $$

- Hydroxylamine intermediate reduction: $$ \text{Ar-NHOH} \rightarrow \text{Ar-NH}_2 $$

- Ethylene oxide coupling: $$ \text{Ar-NH}2 + \text{C}2\text{H}4\text{O} \rightarrow \text{Ar-NH-CH}2\text{CH}_2\text{OH} $$

Reaction optimization trials show 85–92% yields when using ethanol as the solvent and maintaining pH 7–8 [5].

Nucleophilic Substitution Strategies

Nucleophilic displacement of halogenated benzenesulfonyl chlorides with 2-hydroxyethylamine represents a direct synthesis route. Key parameters include:

- Solvent selection: Dichloromethane or THF improves miscibility of hydrophobic sulfonyl chlorides with polar amines.

- Stoichiometry: A 1:1.2 molar ratio of 4-chlorobenzenesulfonyl chloride to 2-hydroxyethylamine minimizes di-substitution byproducts .

- Temperature control: Reactions conducted at 0–5°C suppress hydrolysis of the sulfonyl chloride intermediate [4].

Post-reaction workup involves neutralization with dilute HCl, followed by recrystallization from ethanol/water (3:1 v/v) to achieve ≥95% purity .

Industrial Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability through continuous flow systems:

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Multi-stage amination [6] | Tosyl chloride + NH₃ | 55–95°C, cascade reactors | 78–82% |

| Phosphorus oxychloride route [4] | R-benzene + H₂SO₄/POCl₃ | 60–90°C, 24 h | 65–70% |

The cascade reactor approach (Figure 1) exemplifies modern production:

- Primary amination: Tosyl chloride reacts with gaseous NH₃ in dichloromethane at 55°C.

- Counter-current absorption: Unreacted NH₃ flows backward through secondary and tertiary reactors, achieving 98% ammonia utilization [6].

- Crystallization: Centrifugation separates crude product, which is washed with cold water to remove residual HCl.

Purification and Yield Optimization

Chromatographic and recrystallization techniques dominate purification:

- Column chromatography: Silica gel (60–120 mesh